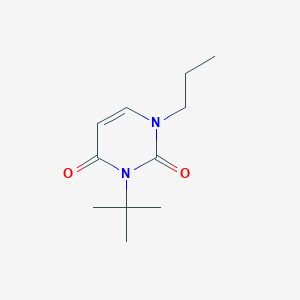
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide, also known as APTP, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves the inhibition of PNP activity. PNP is an enzyme that catalyzes the cleavage of purine nucleosides into their respective bases and ribose or deoxyribose sugars. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide binds to the active site of PNP and blocks the enzymatic activity, leading to the accumulation of purine nucleosides and their toxic metabolites. This can result in the death of cancer cells or the suppression of the immune system in autoimmune disorders.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been shown to have biochemical and physiological effects on various cell types. It has been shown to induce apoptosis (cell death) in cancer cells by inhibiting PNP activity and causing the accumulation of toxic metabolites. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has also been shown to suppress the immune system by inhibiting the proliferation of T-cells and the production of cytokines. This can be useful in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for PNP inhibition, which can be useful in studying the role of PNP in various diseases. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide is also stable and can be easily synthesized in large quantities. However, one limitation is that N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide is not selective for PNP and can inhibit other enzymes such as adenosine deaminase (ADA). This can lead to off-target effects and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide. One direction is the development of more selective PNP inhibitors that do not inhibit other enzymes such as ADA. Another direction is the optimization of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide for in vivo studies, as it has only been studied in vitro so far. Additionally, N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide can be used as a starting point for the development of drugs for the treatment of various diseases such as cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves a series of chemical reactions starting from 4-acetylphenylamine and 9H-purine-6-thiol. The reaction involves the acylation of 4-acetylphenylamine with acetic anhydride to form N-(4-acetylphenyl)acetamide. The resulting compound is then reacted with 9H-purine-6-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide. The final product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound to study the activity of purine nucleoside phosphorylase (PNP), an enzyme involved in the metabolism of purine nucleosides. N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been shown to inhibit PNP activity, which can be useful in the development of drugs for the treatment of various diseases such as cancer, viral infections, and autoimmune disorders.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9(22)11-3-5-12(6-4-11)21-15(23)10(2)24-16-13-14(18-7-17-13)19-8-20-16/h3-8,10H,1-2H3,(H,21,23)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKQBZUFCZBQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)

![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)



